cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline
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Description
Cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline is a chemical compound that belongs to the tetrahydroquinoline family. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis of Excitatory Amino Acid Antagonists
One significant application of compounds related to cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline is in the synthesis of excitatory amino acid antagonists. These compounds are useful intermediates for preparing N-methyl-D-aspartic acid (NMDA) receptor antagonists, which have potential therapeutic applications in neurology and psychiatry (Ornstein et al., 1991).
Research on Conformational Analysis
Research on related compounds has also focused on their NMR spectra and conformational analysis. This includes studies on cis and trans isomers and their applications in understanding the structural dynamics of molecules (Katritzky et al., 1969).
Palladium-Catalyzed Synthesis
The compound finds use in the palladium-catalyzed synthesis of proline derivatives, an area of significant interest in pharmaceutical research. This involves the functionalization of C(sp3)-H bonds and has applications in drug discovery (Affron et al., 2014).
Organometallic Chemistry
There is research interest in the reactivity of cyclopalladated compounds related to cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline. These studies contribute to the field of organometallic chemistry, particularly in understanding molecular interactions and bonding (Dehand et al., 1983).
Investigation of Bicyclic Products
Research has been conducted on the chromatographic separation of cis and trans forms of related molecules, leading to the creation of bicyclic products. This has implications in organic synthesis and pharmaceutical chemistry (Brown & England, 1968).
properties
IUPAC Name |
methyl (2R,3S)-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-6,8,11,13H,7H2,1-2H3/t8-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVRQUOTLAFANC-GZMMTYOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N[C@H]1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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